molecular formula C10H13N5O2S B12786179 1,3-Oxathiolane-2-methanol, 5-(6-(methylamino)-9H-purin-9-yl)-, (2S-cis)- CAS No. 149819-60-3

1,3-Oxathiolane-2-methanol, 5-(6-(methylamino)-9H-purin-9-yl)-, (2S-cis)-

Katalognummer: B12786179
CAS-Nummer: 149819-60-3
Molekulargewicht: 267.31 g/mol
InChI-Schlüssel: QFAQTIDGHOEKQI-RQJHMYQMSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,3-Oxathiolane-2-methanol, 5-(6-(methylamino)-9H-purin-9-yl)-, (2S-cis)- is a complex organic compound that belongs to the class of oxathiolanes This compound is characterized by the presence of an oxathiolane ring, a methanol group, and a purine derivative

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Oxathiolane-2-methanol, 5-(6-(methylamino)-9H-purin-9-yl)-, (2S-cis)- typically involves multiple steps, including the formation of the oxathiolane ring and the attachment of the purine derivative. Common synthetic routes may include:

    Step 1: Formation of the oxathiolane ring through a cyclization reaction.

    Step 2: Introduction of the methanol group via a substitution reaction.

    Step 3: Attachment of the purine derivative through a coupling reaction.

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions, such as:

    Temperature: Controlled heating or cooling to maintain reaction stability.

    Catalysts: Use of specific catalysts to enhance reaction efficiency.

    Purification: Techniques like crystallization or chromatography to isolate the final product.

Analyse Chemischer Reaktionen

Types of Reactions

1,3-Oxathiolane-2-methanol, 5-(6-(methylamino)-9H-purin-9-yl)-, (2S-cis)- can undergo various chemical reactions, including:

    Oxidation: Conversion of the methanol group to a carbonyl group.

    Reduction: Reduction of the purine derivative to form different analogs.

    Substitution: Replacement of functional groups within the molecule.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.

    Solvents: Common solvents like ethanol, methanol, or dichloromethane.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde derivative, while reduction may produce a more saturated analog.

Wissenschaftliche Forschungsanwendungen

1,3-Oxathiolane-2-methanol, 5-(6-(methylamino)-9H-purin-9-yl)-, (2S-cis)- has various applications in scientific research, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, such as antiviral or anticancer activity.

    Industry: Utilized in the development of new materials or chemical processes.

Wirkmechanismus

The mechanism of action of 1,3-Oxathiolane-2-methanol, 5-(6-(methylamino)-9H-purin-9-yl)-, (2S-cis)- involves its interaction with specific molecular targets and pathways. These may include:

    Molecular Targets: Enzymes, receptors, or nucleic acids that the compound binds to or modifies.

    Pathways: Biological pathways that are affected by the compound, leading to its observed effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1,3-Oxathiolane-2-methanol derivatives: Compounds with similar oxathiolane structures but different substituents.

    Purine derivatives: Compounds with similar purine structures but different functional groups.

Uniqueness

1,3-Oxathiolane-2-methanol, 5-(6-(methylamino)-9H-purin-9-yl)-, (2S-cis)- is unique due to its specific combination of an oxathiolane ring and a purine derivative, which may confer distinct chemical and biological properties.

Eigenschaften

CAS-Nummer

149819-60-3

Molekularformel

C10H13N5O2S

Molekulargewicht

267.31 g/mol

IUPAC-Name

[(2S,5R)-5-[6-(methylamino)purin-9-yl]-1,3-oxathiolan-2-yl]methanol

InChI

InChI=1S/C10H13N5O2S/c1-11-9-8-10(13-4-12-9)15(5-14-8)6-3-18-7(2-16)17-6/h4-7,16H,2-3H2,1H3,(H,11,12,13)/t6-,7+/m1/s1

InChI-Schlüssel

QFAQTIDGHOEKQI-RQJHMYQMSA-N

Isomerische SMILES

CNC1=C2C(=NC=N1)N(C=N2)[C@H]3CS[C@H](O3)CO

Kanonische SMILES

CNC1=C2C(=NC=N1)N(C=N2)C3CSC(O3)CO

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.